Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate structure
95715-87-0 structure
Product Name:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
CAS No:95715-87-0
Molecular Formula:C11H19NO4
Molecular Weight:229.27286362648
MDL:MFCD00674064
CID:61798
PubChem ID:178792

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Properties

Names and Identifiers

    • (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
    • (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
    • (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
    • TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
    • (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
    • (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
    • tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
    • (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
    • UPK623LV60
    • (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (R)-Garner Aldehyde
    • (R)-Garner's aldehyde
    • Garner aldehyde
    • Garner's aldehyde R-form
    • 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
    • (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
    • (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
    • (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
    • 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
    • ent-Garner's aldehyde
    • tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • MDL: MFCD00674064
    • InChIKey: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
    • Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
    • SMILES: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 229.13100
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 229.131
  • Heavy Atom Count: 16
  • Complexity: 293
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1
  • Tautomer Count: 2
  • Surface Charge: 0
  • Topological Polar Surface Area: 55.8

Experimental Properties

  • LogP: 1.49520
  • PSA: 55.84000
  • Refractive Index: n20/D 1.445(lit.)
  • Boiling Point: 67 °C/0.3 mmHg(lit.)
  • Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
  • Color/Form: Colorless to Yellow Liquid
  • Solubility: Not available
  • Sensitiveness: Air Sensitive
  • Specific Rotation: D27 +103° (c = 1.0 in CHCl3)
  • Optical Activity: [α]23/D +90°, c = 1 in chloroform
  • Density: 1.06 g/mL at 25 °C(lit.)

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Security Information

  • Symbol: GHS07
  • WGK Germany:3
  • Safety Instruction: 37/39-26-36
  • Risk Phrases:R36/37/38
  • Dangerous goods sign: Xi
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases: 36/37/38
  • Signal Word:Warning

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0032W2-100mg
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
95715-87-0 98%
100mg
$8.00 2025-03-20
A2B Chem LLC
AB42914-100mg
tert-Butyl (R)-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
95715-87-0 97%
100mg
$7.00 2024-07-18
Aaron
AR00334E-100mg
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
95715-87-0 97%
100mg
$4.00 2025-01-21
Ambeed
A193576-100mg
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
95715-87-0 97%
100mg
$9.0 2025-02-20
AstaTech
65394-1/G
(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE
95715-87-0 95%
1g
$60 2023-09-16
Crysdot LLC
CD11003325-5g
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
95715-87-0 97%
5g
$236 2024-07-19
Enamine
EN300-177025-0.05g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 95%
0.05g
$19.0 2023-09-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD35511-100mg
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
95715-87-0 97%
100mg
¥38.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051986-100mg
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate
95715-87-0 98%
100mg
¥53.00 2024-04-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
462063-1G
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0
1g
¥836.34 2023-12-06

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ;  -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ;  cooled; 5 min, cooled; 10 min
Reference
Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation
Andrade, Saulo F.; Teixeira, Claudia S.; Ramos, Jonas P.; Lopes, Marcela S.; Padua, Rodrigo M.; et al, MedChemComm, 2014, 5(11), 1693-1699

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
Reference
Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors
Mochizuki, Akiyoshi; Naito, Hiroyuki; Nakamoto, Yumi; Uoto, Kouichi; Ohta, Toshiharu, Heterocycles, 2008, 75(7), 1659-1671

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol
Campbell, Andrew D.; Raynham, Tony M.; Taylor, Richard J. K., Synthesis, 1998, (12), 1707-1709

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ;  3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  2 h, -78 °C
Reference
Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis
Lai, Joshua; Fang, Jim-Min, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Reference
Grignard reactions to chiral oxazolidine aldehydes
Williams, Lorenzo; Zhang, Zhongda; Shao, Feng; Carroll, Patrick J.; Joullie, Madeleine M., Tetrahedron, 1996, 52(36), 11673-11694

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes
Cortes-Clerget, Margery; Gager, Olivier; Monteil, Maelle; Pirat, Jean-Luc; Migianu-Griffoni, Evelyne; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
Reference
Methods and intermediates for synthesizing SK1-I
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine
Gintner, Manuel; Yoneda, Yuko; Schmoelzer, Christoph; Denner, Christian; Kaehlig, Hanspeter; et al, Carbohydrate Research, 2019, 474, 34-42

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
Reference
Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ,  Dichloromethane
Reference
Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine
Avenoza, A.; Cativiela, C.; Corzana, F.; Peregrina, J. M.; Zurbano, M. M., Synthesis, 1997, (10), 1146-1150

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  -78 °C → 0 °C; 5 min, 0 °C
Reference
A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives
Kundu, Indranil; Maitra, Ratnava; Jana, Manoranjan; Chattopadhyay, Shital K., Synthesis, 2012, 44(2), 304-310

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
Reference
Efficient conversion of (S)-methionine into (R)-Garner aldehyde
Kumar, Jalluri S. Ravi; Datta, Apurba, Tetrahedron Letters, 1997, 38(38), 6779-6780

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
Reference
Synthesis of fluorescent lactosylceramide stereoisomers
Liu, Yidong; Bittman, Robert, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products

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(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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